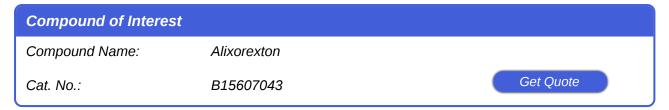


# Alixorexton Long-Term Safety: Application Notes and Protocols for Researchers

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#### For Immediate Release

This document provides detailed application notes and protocols relevant to the long-term safety studies of **Alixorexton** (formerly ALKS 2680), an investigational, oral, selective orexin 2 receptor (OX2R) agonist. The information is intended for researchers, scientists, and drug development professionals interested in the clinical safety profile of this compound. Data is primarily drawn from the Phase 2 clinical trials: Vibrance-1 (in patients with narcolepsy type 1) and Vibrance-2 (in patients with narcolepsy type 2).

# **Overview of Long-Term Safety Profile**

Based on the available data from the Vibrance-1 and Vibrance-2 Phase 2 studies, **Alixorexton** has been reported to be generally well-tolerated.[1][2][3][4] The majority of treatment-emergent adverse events (TEAEs) were categorized as mild to moderate in severity.[1][2][3][4] No treatment-emergent serious adverse events have been reported in these studies.[1][2][3][4] Furthermore, there have been no clinically meaningful safety signals observed in relation to hepatic, renal, cardiovascular, or ophthalmic parameters.[1][2]

Long-term safety is further being assessed in ongoing open-label extension studies for both the Vibrance-1 and Vibrance-2 trials, where a high percentage of participants (approximately 95%) elected to continue treatment.[2]

# **Quantitative Safety Data Summary**



The following tables summarize the treatment-emergent adverse events (TEAEs) reported in the Vibrance-1 and Vibrance-2 clinical trials. While specific frequency data has not been fully disclosed in publicly available information, the most commonly reported TEAEs are listed.

Table 1: Treatment-Emergent Adverse Events in the Vibrance-1 Study (Narcolepsy Type 1)

Adverse Event	Severity	Notes
Pollakiuria	Mild to Moderate	One of the most commonly reported TEAEs.[1][3]
Insomnia	Mild to Moderate	Events largely occurred and resolved within the first week of dosing. One report cited rates of 33% for high doses and 32% for mid-doses.[3][5]
Salivary Hypersecretion	Mild to Moderate	Frequently reported.[1][3]
Urinary Urgency	Mild to Moderate	One of the most commonly reported TEAEs.[1][3]
Blurred Vision	Mild to Moderate	Events were mostly mild, intermittent, and largely occurred and resolved within the first three days of treatment. One report mentioned that 7 of 24 patients on high doses experienced this.[1][3][5]

Table 2: Treatment-Emergent Adverse Events in the Vibrance-2 Study (Narcolepsy Type 2)



Adverse Event	Severity	Notes
Pollakiuria	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]
Insomnia	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]
Urinary Urgency	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]
Dizziness	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]
Headache	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]

# **Experimental Protocols**

The following are generalized protocols for the Phase 2 studies based on available information.

## Vibrance-1 Study Protocol (NCT06358950)

- Study Title: A Phase 2, Randomized, Double-Blind, Dose-Range-Finding, Placebo-Controlled Study Evaluating the Safety and Efficacy of Alixorexton in Adults with Narcolepsy Type 1 (NT1).[3][7]
- Patient Population: 92 adult participants diagnosed with NT1.[3][8]
- Study Design: A global, randomized, double-blind, placebo-controlled, parallel-group study. [3][9]
- Treatment Arms:
  - Alixorexton 4 mg, once daily
  - Alixorexton 6 mg, once daily
  - Alixorexton 8 mg, once daily



- Placebo, once daily
- Treatment Duration: 6 weeks for the double-blind period.[3]
- Primary Endpoint: To assess the improvement in wakefulness as measured by the change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week 6.[9]
- · Secondary Endpoints:
  - Change from baseline in the Epworth Sleepiness Scale (ESS) score at week 6.[9]
  - Mean weekly cataplexy rate (WCR).[9]
  - Incidence of adverse events.[9]
- Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.[4]
- Long-Term Safety Assessment: Participants who completed the double-blind portion were eligible to enroll in a 7-week open-label safety extension study, followed by a long-term safety study.[4]

# Vibrance-2 Study Protocol (NCT06555783)

- Study Title: A Phase 2, Randomized, Double-Blind, Dose-Range-Finding, Placebo-Controlled Study Evaluating the Safety and Efficacy of Alixorexton in Adults with Narcolepsy Type 2 (NT2).[5]
- Patient Population: 93 adult participants diagnosed with NT2.[10]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]
- Treatment Arms:
  - Alixorexton 10 mg, once daily
  - Alixorexton 14 mg, once daily



- Alixorexton 18 mg, once daily
- Placebo, once daily
- Treatment Duration: 8 weeks for the double-blind period.[5]
- Primary Endpoints:
  - Change from baseline in the Maintenance of Wakefulness Test (MWT) at week 8.
  - Change from baseline in the Epworth Sleepiness Scale (ESS) at week 8.
- Secondary Endpoint: Safety and tolerability, including the incidence of adverse events, vital signs, and clinical laboratory assessments.
- Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.
- Long-Term Safety Assessment: Participants who completed the double-blind portion were eligible to enroll in a 5-week open-label extension study, followed by a long-term safety study.

### **Visualizations**

#### **Alixorexton Mechanism of Action**

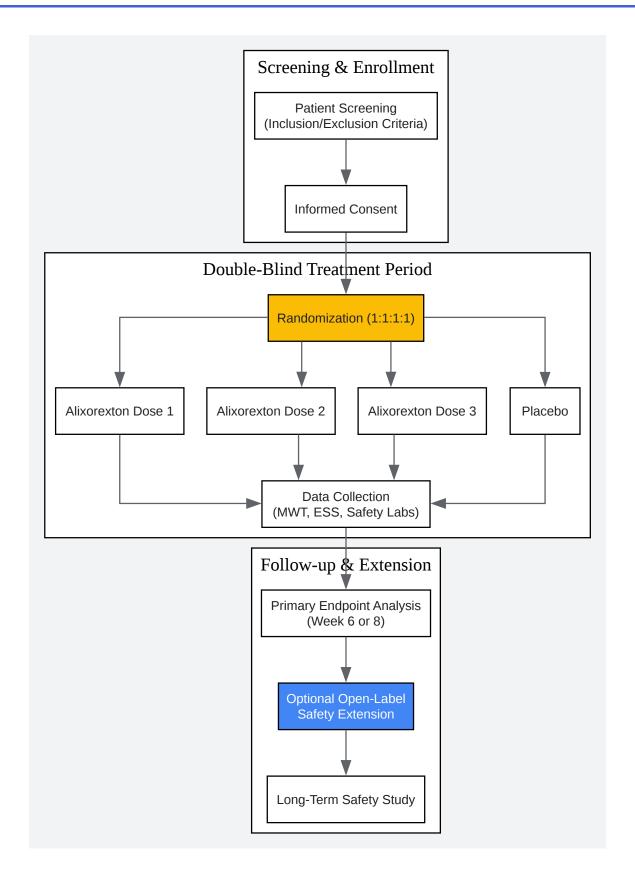


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Mechanism of Action of Alixorexton.

## **Phase 2 Clinical Trial Workflow**





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General Workflow of Vibrance Phase 2 Trials.



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